

Physical and chemical properties of sym-tetrachloroethane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,1,2,2-Tetrachloroethane**

Cat. No.: **B165197**

[Get Quote](#)

sym-Tetrachloroethane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of symmetrical (sym-)tetrachloroethane, also known as **1,1,2,2-tetrachloroethane**. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in their work, either as a legacy solvent or as a reference compound.

Physical Properties

sym-Tetrachloroethane is a dense, colorless to pale-yellow liquid with a pungent, chloroform-like odor.^{[1][2]} It is non-flammable and possesses strong solvent capabilities for a wide range of organic compounds.^[3]

Quantitative Physical Properties of sym-Tetrachloroethane

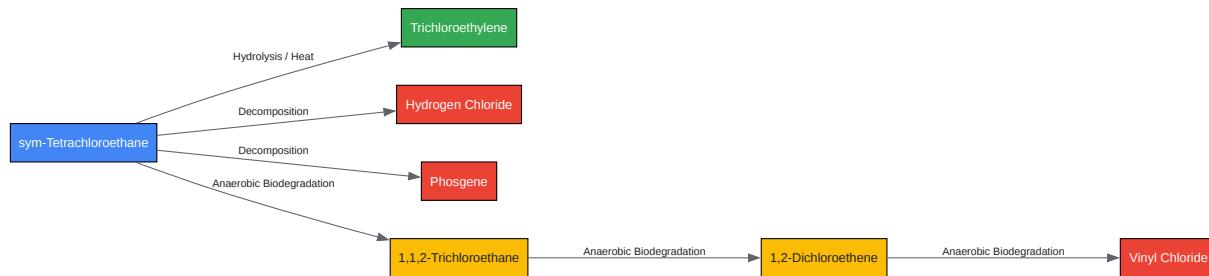
Property	Value	Units	Conditions
Molecular Formula	C ₂ H ₂ Cl ₄	-	-
Molecular Weight	167.85	g/mol	-
Boiling Point	146.5	°C	at 101.325 kPa
Melting Point	-44	°C	-
Density	1.59	g/cm ³	at 20°C
Vapor Pressure	0.67	kPa	at 20°C
Water Solubility	2.9	g/L	at 20°C
log K _{ow} (Octanol-Water Partition Coefficient)	2.39	-	-
Refractive Index	1.494	-	at 20°C

Chemical Properties and Reactivity

sym-Tetrachloroethane is relatively stable under normal conditions but can undergo decomposition under specific environmental influences.

Decomposition: It is susceptible to slow decomposition when exposed to air, heat, moisture, and ultraviolet (UV) light.^[3] This degradation can lead to the formation of hazardous substances such as trichloroethylene, hydrogen chloride, and phosgene.^[3]

Reactivity with Metals: The compound reacts violently with alkali metals like sodium and potassium.^[3]


Hydrolysis: In the presence of water, particularly under neutral to basic conditions, sym-tetrachloroethane undergoes hydrolysis. The primary product of this reaction is trichloroethylene.^[4] The half-life for hydrolysis at a neutral pH is reported to be in the range of 29 to 102 days.^[4]

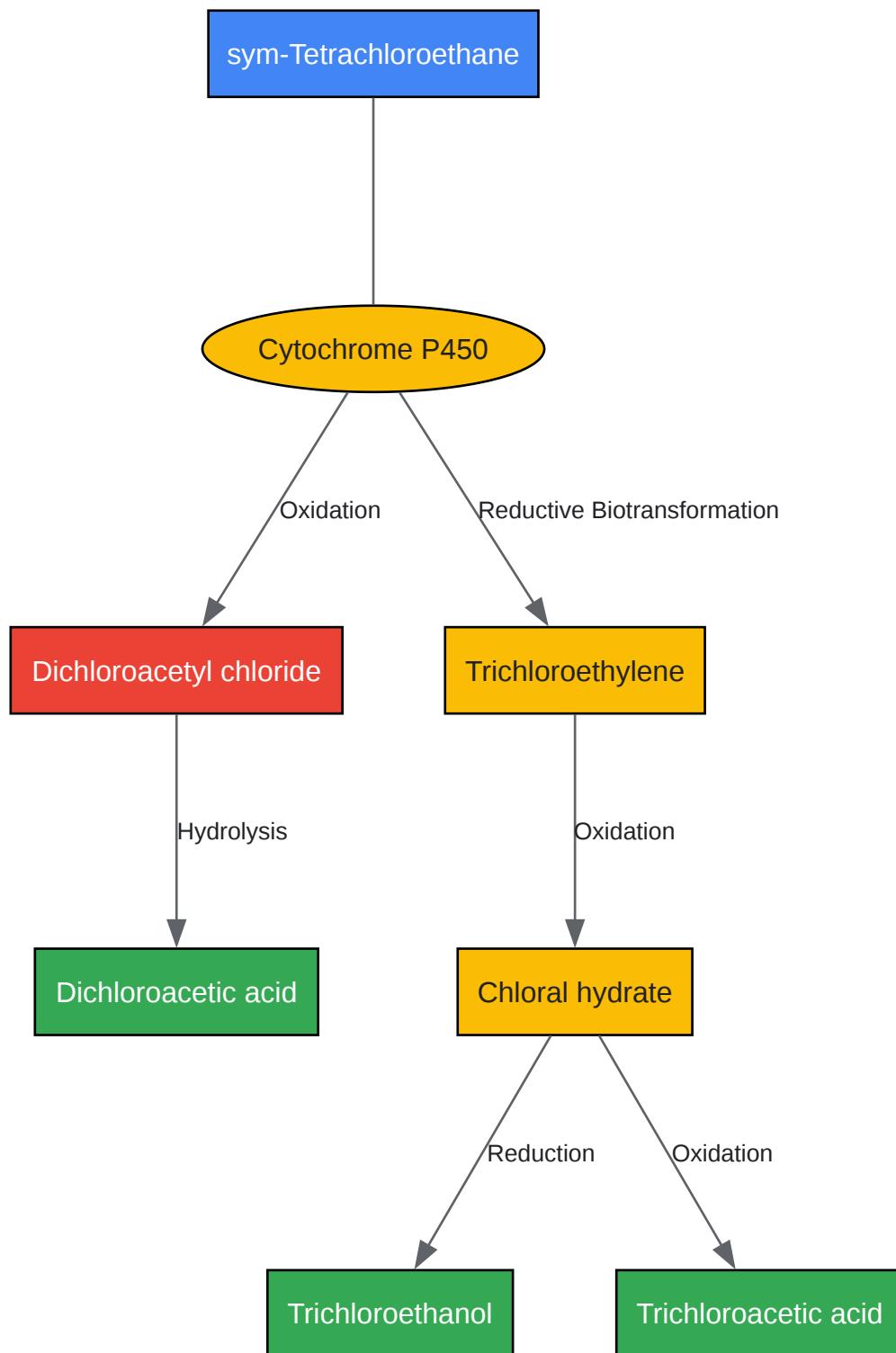
Photodegradation: In the atmosphere, sym-tetrachloroethane is degraded by reacting with photochemically produced hydroxyl radicals.^[5] The estimated half-life for this atmospheric

reaction is approximately 54 days.[\[5\]](#)

Chemical Decomposition Pathways of sym-Tetrachloroethane

The following diagram illustrates the primary chemical degradation pathways of sym-tetrachloroethane.

[Click to download full resolution via product page](#)


Chemical decomposition pathways of sym-tetrachloroethane.

Toxicological Profile

sym-Tetrachloroethane is recognized as a toxic compound with significant health risks upon exposure through inhalation, ingestion, or skin contact. It is primarily metabolized in the liver by cytochrome P450 enzymes.[\[6\]](#)[\[7\]](#) The metabolic process involves both oxidative and reductive pathways, leading to the formation of various metabolites, including dichloroacetic acid, trichloroethanol, and trichloroacetic acid.[\[8\]](#) It is important to note that sym-tetrachloroethane is not known to be involved in any biological signaling pathways in the conventional sense.

Metabolic Pathway of sym-Tetrachloroethane

The diagram below outlines the major metabolic pathway of sym-tetrachloroethane in the body.

[Click to download full resolution via product page](#)

Metabolic pathway of sym-tetrachloroethane.

Experimental Protocols

The determination of the physical and chemical properties of sym-tetrachloroethane is conducted following standardized methodologies to ensure accuracy and reproducibility. The following are detailed overviews of the experimental protocols for key properties.

Boiling Point Determination (Adapted from OECD Guideline 103 and ASTM D1078)

The boiling point of sym-tetrachloroethane is determined using the distillation method.

Apparatus:

- A distillation flask with a side arm.
- A condenser.[\[9\]](#)
- A calibrated thermometer or thermocouple.
- A heating source (e.g., heating mantle).
- A receiving graduated cylinder.[\[9\]](#)

Procedure:

- A measured volume of sym-tetrachloroethane is placed in the distillation flask.
- The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.
- The flask is heated gently, and the temperature is recorded when the first drop of distillate falls from the condenser.
- Heating is continued at a steady rate, and the temperature range over which the liquid distills is recorded.

- The observed boiling point is corrected to standard atmospheric pressure.

Melting Point Determination (Adapted from OECD Guideline 102)

The melting point is determined using the capillary tube method.

Apparatus:

- A melting point apparatus with a heating block and a thermometer or a digital temperature sensor.
- Glass capillary tubes, sealed at one end.

Procedure:

- A small amount of solidified sym-tetrachloroethane is introduced into a capillary tube.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a slow, controlled rate.
- The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Density Determination

The density of liquid sym-tetrachloroethane is determined using a pycnometer or a digital density meter.

Apparatus:

- A calibrated pycnometer of a known volume or a digital density meter.
- A thermostatically controlled water bath.
- An analytical balance.

Procedure (Pycnometer Method):

- The empty pycnometer is weighed.
- The pycnometer is filled with sym-tetrachloroethane and placed in the water bath at a constant temperature (e.g., 20°C) until thermal equilibrium is reached.
- The pycnometer is removed from the bath, dried, and weighed.
- The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Vapor Pressure Determination (Adapted from OECD Guideline 104)

The vapor pressure can be determined using the static method.

Apparatus:

- A vacuum-tight apparatus consisting of a sample container, a pressure measuring device (manometer), and a thermostat.

Procedure:

- A small amount of sym-tetrachloroethane is introduced into the sample container.
- The apparatus is evacuated to remove air.
- The sample is brought to the desired temperature in the thermostat.
- The pressure exerted by the vapor in equilibrium with the liquid is measured by the manometer.

Water Solubility Determination (Adapted from OECD Guideline 105 - Flask Method)

The flask method is suitable for determining the water solubility of sym-tetrachloroethane.

Apparatus:

- A flask with a stirrer.

- A thermostatically controlled water bath or shaker.
- A method for separating the aqueous phase from any undissolved substance (e.g., centrifugation).
- An analytical method to determine the concentration of the substance in the aqueous phase (e.g., gas chromatography).

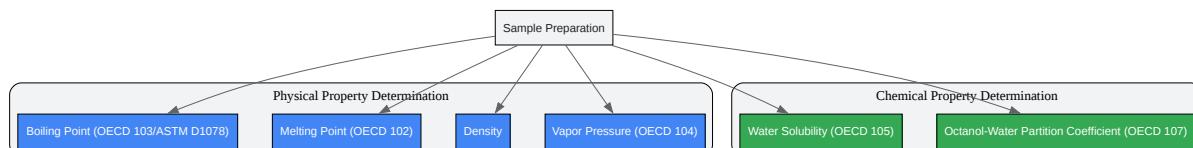
Procedure:

- An excess amount of sym-tetrachloroethane is added to a known volume of water in the flask.
- The mixture is agitated in the thermostat at a constant temperature for a sufficient time to reach equilibrium.
- The mixture is allowed to stand to separate the phases, or centrifugation is used.
- A sample of the aqueous phase is carefully taken and its concentration is determined by a suitable analytical method.

Octanol-Water Partition Coefficient (K_{ow}) Determination (Adapted from OECD Guideline 107 - Shake Flask Method)

The shake flask method is used to determine the octanol-water partition coefficient.[\[10\]](#)

Apparatus:


- Separatory funnels with stoppers.
- A mechanical shaker.
- A centrifuge.
- Analytical instrumentation to determine the concentration of the substance in both phases (e.g., gas chromatography).

Procedure:

- n-Octanol and water are mutually saturated before the experiment.
- A known amount of sym-tetrachloroethane is dissolved in either water-saturated n-octanol or octanol-saturated water.
- The solution is placed in a separatory funnel with the other phase.
- The funnel is shaken until equilibrium is reached.[10]
- The phases are separated by centrifugation.[10]
- The concentration of sym-tetrachloroethane in each phase is determined analytically.
- The K_{ow} is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]

Experimental Workflow for Property Determination

The following diagram provides a logical workflow for the experimental determination of the key physical and chemical properties of sym-tetrachloroethane.

[Click to download full resolution via product page](#)

Workflow for property determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,2,2-Tetrachloroethane - Wikipedia [en.wikipedia.org]
- 2. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 3. 1,1,2,2-Tetrachloroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. epa.gov [epa.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 1,1,2,2-TETRACHLOROETHANE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. store.astm.org [store.astm.org]
- 10. oecd.org [oecd.org]
- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- To cite this document: BenchChem. [Physical and chemical properties of sym-tetrachloroethane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165197#physical-and-chemical-properties-of-sym-tetrachloroethane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com